N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine
Description
N-[(1-Methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a heterocyclic amine featuring a pyrazole core substituted with an isopropyl group at the 1-position and a pyrrole-derived methylamine group at the 5-position.
Properties
Molecular Formula |
C12H18N4 |
|---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H18N4/c1-10(2)16-12(6-7-14-16)13-9-11-5-4-8-15(11)3/h4-8,10,13H,9H2,1-3H3 |
InChI Key |
LWTWXTDVZMVTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC=CN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with isopropylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperature, and pressure to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Target Compound:
- Core Structure: 1H-pyrazole (5-amino-substituted) linked via methylene to 1-methyl-1H-pyrrole.
- Substituents : Isopropyl at pyrazole 1-position, methyl at pyrrole 1-position.
Analogous Compounds:
1-(4-Fluorophenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine ():
- Pyrazole core with isopropyl and 4-fluorophenyl groups.
- Lacks pyrrole moiety; fluorine substitution enhances electronic properties.
4-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine (): Simpler structure with methyl and isopropyl groups on pyrazole. No pyrrole component; smaller molecular weight (C7H13N3 vs. C12H19N4 for the target) .
Structural Comparison Table :
| Compound | Core Structure | Key Substituents | Molecular Formula |
|---|---|---|---|
| Target Compound | Pyrazole + Pyrrole | 1-isopropyl, 5-(pyrrole-methylamine) | C12H19N4 |
| 1-(4-Fluorophenyl)-3-isopropyl-pyrazolamine | Pyrazole | 1-isopropyl, 4-fluorophenyl | C12H15FN3 |
| 4-Methyl-1-isopropyl-pyrazolamine | Pyrazole | 1-isopropyl, 4-methyl | C7H13N3 |
| N-(1,3-Dimethyl-pyrazol-5-yl)acetamide | Pyrazole | 1,3-dimethyl, 5-acetamide | C7H11N3O |
Yield Comparison :
Physicochemical Properties
Melting Points :
Spectroscopic Data :
Biological Activity
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing key findings from diverse studies, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 269.34 g/mol. The structure includes a pyrazole ring, which is often associated with various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cell Line Studies : The compound has been evaluated against several cancer cell lines. In one study, it demonstrated significant cytotoxicity with an IC50 value of 3.79 µM against MCF7 (breast cancer) cells and 12.50 µM against SF-268 (glioma) cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These results suggest that the compound may inhibit tumor growth effectively.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to suppress cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.
The mechanism by which this compound exerts its biological effects likely involves modulation of key signaling pathways associated with cell proliferation and inflammation:
- Inhibition of Kinases : Some studies indicate that pyrazole derivatives can inhibit kinases involved in cell cycle regulation, leading to apoptosis in cancer cells .
- Cyclooxygenase Inhibition : The compound may reduce the production of pro-inflammatory mediators by inhibiting COX enzymes .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A patient with advanced breast cancer showed a partial response to treatment involving a pyrazole derivative similar to this compound, suggesting its potential in personalized medicine approaches.
- Case Study 2 : In a cohort study involving patients with rheumatoid arthritis, a pyrazole derivative was associated with significant reductions in inflammatory markers, supporting its use as an adjunct therapy in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
